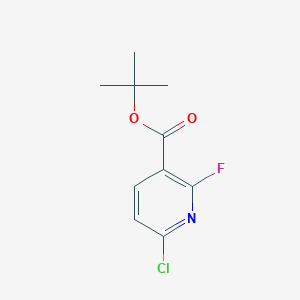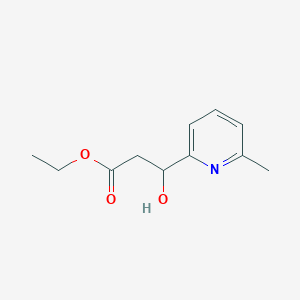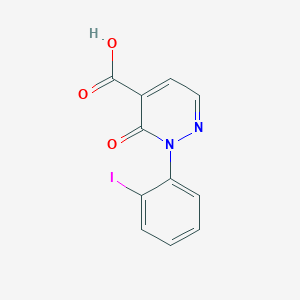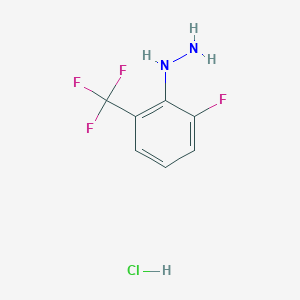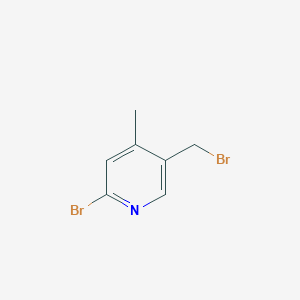
2-Bromo-5-(bromomethyl)-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(bromomethyl)-4-methylpyridine is an organic compound with the molecular formula C7H7Br2N It is a brominated derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-4-methylpyridine typically involves the bromination of 4-methylpyridine. One common method is the bromination of 4-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(bromomethyl)-4-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include less substituted pyridines or fully reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(bromomethyl)-4-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(bromomethyl)-4-methylpyridine depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In medicinal chemistry, its mechanism of action may involve interaction with biological targets such as enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-methoxypyridine
- 2-Bromo-5-chloromethylpyridine
- 2-Bromo-5-fluoromethylpyridine
Uniqueness
2-Bromo-5-(bromomethyl)-4-methylpyridine is unique due to the presence of both bromine atoms and a methyl group on the pyridine ring. This combination of substituents imparts specific reactivity and properties that distinguish it from other similar compounds. For example, the presence of two bromine atoms makes it highly reactive in nucleophilic substitution reactions, while the methyl group provides additional steric and electronic effects.
Eigenschaften
Molekularformel |
C7H7Br2N |
|---|---|
Molekulargewicht |
264.94 g/mol |
IUPAC-Name |
2-bromo-5-(bromomethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |
InChI-Schlüssel |
MWKGMJMZKVGVBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
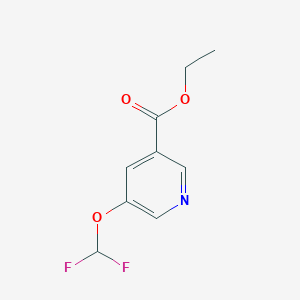
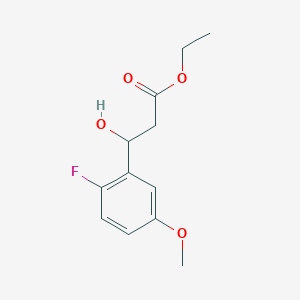

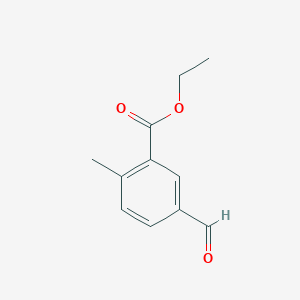
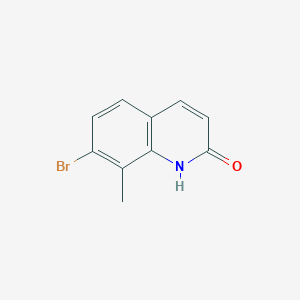
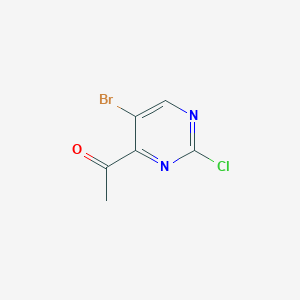
![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)

